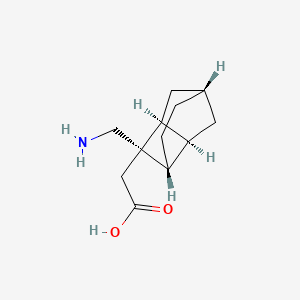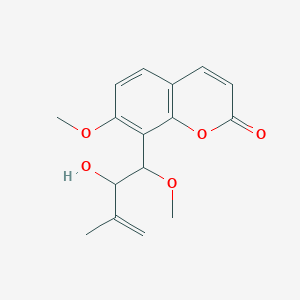
Murracarpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Murracarpin involves several steps. One method includes reacting 7-hydroxy coumarin with acetic anhydride, trifluoroacetic acid, and hexamethylenetetramine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Murraya paniculata leaves using solvents like methanol and chloroform . The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Murracarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
Applications De Recherche Scientifique
Murracarpin has a wide range of scientific research applications:
Industry: this compound’s natural origin and biological activities make it valuable in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Murracarpin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: this compound interacts with cyclooxygenase-2 and 5-lipoxygenase enzymes, forming strong hydrogen bonds that inhibit their activity.
Vasorelaxing Activity: The compound induces vasorelaxation by interacting with calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Comparaison Avec Des Composés Similaires
Murracarpin is unique among coumarins due to its specific biological activities and molecular interactions. Similar compounds include:
Kimcuongin: Another coumarin isolated from Murraya paniculata, known for its potent vasorelaxing activity.
Scopoletin: A coumarin with anti-inflammatory and antioxidant activities.
This compound stands out due to its dual anti-inflammatory and vasorelaxing properties, making it a versatile compound for various scientific and medical applications.
Propriétés
Numéro CAS |
120786-76-7 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3 |
Clé InChI |
DBPWCIPDCMVUFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

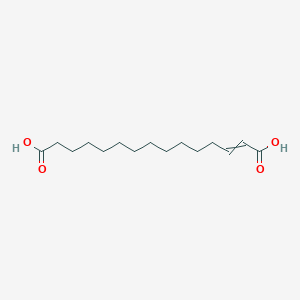
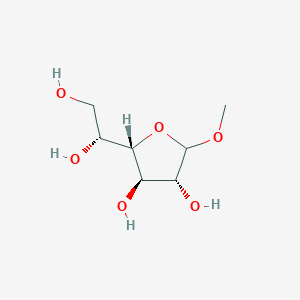


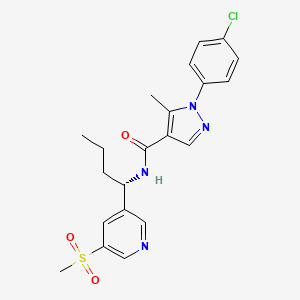
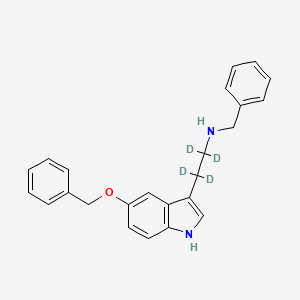
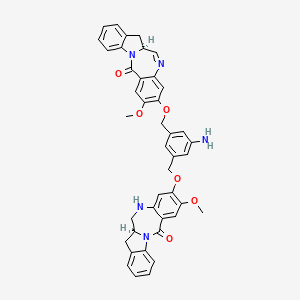

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
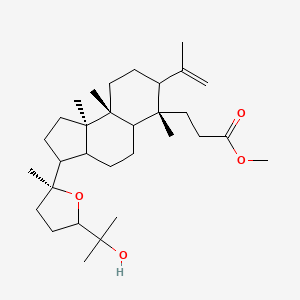
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
